N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Compounds like chlorfenapyr, an arylpyrrole derivative, have a unique mode of action with a wide insecticidal spectrum
Biochemical Pathways
Compounds like paclobutrazol (pbz), a member of the triazole family, have been found to mediate changes in the levels of important plant hormones including the gibberellins (gas), abscisic acid (aba), and cytokinins (ck) . This leads to a reduction in stem elongation and an increase in abscisic acid production .
Pharmacokinetics
For instance, certain derivatives were found to have improved kinetic solubilities compared to their parent compounds and were metabolically stable in vitro .
Result of Action
Similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), have been found to inhibit oxidative phosphorylation, acting as a nitrile, hydrazone, and protonophore .
Action Environment
It’s worth noting that similar compounds, such as urea, n-(4-chlorophenyl)-n’-(3,4-dichlorophenyl)-, have been studied for their environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor such as 4-chlorobenzyl chloride reacts with the triazole ring.
Formation of the Carboxamide Group: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is explored for its potential as a drug candidate. Its triazole ring is known to interact with various biological targets, making it a promising scaffold for drug design.
Industry: The compound is used in the development of agrochemicals and other industrial applications where triazole derivatives are required.
Comparison with Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a different heterocyclic core, leading to distinct biological activities.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound also contains the 4-chlorophenyl group but differs in its overall structure and applications.
Uniqueness: N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its triazole ring, which imparts specific chemical and biological properties not found in other similar compounds. The presence of the carboxamide group further enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-1-3-7(4-2-6)12-9(15)8-5-11-14-13-8/h1-5H,(H,12,15)(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWRRIVXRBGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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